Ethyl 3-chloro-5-fluorobenzoate
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Overview
Description
Ethyl 3-chloro-5-fluorobenzoate: is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with chlorine and fluorine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-5-fluorobenzoate can be synthesized through the esterification of 3-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-5-fluorobenzoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives.
Hydrolysis: 3-chloro-5-fluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chloro-5-fluorobenzoate is used in scientific research for various purposes:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the benzene ring can participate in various chemical reactions, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.
Comparison with Similar Compounds
Ethyl 3-chlorobenzoate: Lacks the fluorine atom, leading to different reactivity and applications.
Ethyl 3-fluorobenzoate: Lacks the chlorine atom, resulting in variations in chemical behavior.
Ethyl 3-bromo-5-fluorobenzoate: Substitutes bromine for chlorine, affecting the compound’s properties.
Uniqueness: Ethyl 3-chloro-5-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-chloro-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCODEVVXJRLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673261 |
Source
|
Record name | Ethyl 3-chloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773138-93-5 |
Source
|
Record name | Ethyl 3-chloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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